1-(4-Methylpiperidin-1-yl)-2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone
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Overview
Description
1-(4-Methylpiperidin-1-yl)-2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpiperidin-1-yl)-2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Thioether Formation: The thienopyrimidine core can be reacted with a suitable thiol compound to introduce the thioether linkage.
Piperidine Substitution: The final step involves the substitution of the piperidine ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylpiperidin-1-yl)-2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.
Substitution: The piperidine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the piperidine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thienopyrimidines.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperidin-1-yl)-2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone would depend on its specific biological target. Generally, thienopyrimidines can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Piperidine Derivatives: Compounds with the piperidine ring but different functional groups.
Uniqueness
1-(4-Methylpiperidin-1-yl)-2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone is unique due to its specific combination of the thienopyrimidine core and the piperidine ring, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(2-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS2/c1-10-3-6-18(7-4-10)13(19)9-21-15-12-5-8-20-14(12)16-11(2)17-15/h5,8,10H,3-4,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKBGKKOEMXSOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC(=NC3=C2C=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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